molecular formula C11H16O3 B12670164 (3-Methyl-2-furyl)methyl valerate CAS No. 94135-95-2

(3-Methyl-2-furyl)methyl valerate

Cat. No.: B12670164
CAS No.: 94135-95-2
M. Wt: 196.24 g/mol
InChI Key: VYDQCRQZKDOHND-UHFFFAOYSA-N
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Description

(3-Methyl-2-furyl)methyl valerate: is an organic compound with the molecular formula C11H16O3 and a molecular weight of 196.24294 g/mol . . This compound is characterized by its ester functional group, which is derived from valeric acid and a furan ring substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-2-furyl)methyl valerate typically involves the esterification of valeric acid with (3-Methyl-2-furyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts such as ion-exchange resins can enhance the efficiency and yield of the esterification process. The reaction is typically carried out at elevated temperatures and pressures to optimize the conversion rate .

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-2-furyl)methyl valerate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (3-Methyl-2-furyl)methyl valerate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and flavoring agents .

Biology and Medicine: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors. Its pleasant aroma makes it a valuable component in the production of perfumes and food additives .

Mechanism of Action

The mechanism of action of (3-Methyl-2-furyl)methyl valerate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • (2-Furyl)methyl valerate
  • (3-Methyl-2-furyl)ethyl valerate
  • (3-Methyl-2-furyl)methyl butyrate

Comparison: Compared to these similar compounds, (3-Methyl-2-furyl)methyl valerate is unique due to its specific ester linkage and the presence of a methyl group on the furan ring.

Properties

CAS No.

94135-95-2

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

(3-methylfuran-2-yl)methyl pentanoate

InChI

InChI=1S/C11H16O3/c1-3-4-5-11(12)14-8-10-9(2)6-7-13-10/h6-7H,3-5,8H2,1-2H3

InChI Key

VYDQCRQZKDOHND-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OCC1=C(C=CO1)C

Origin of Product

United States

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